3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiazole, pyrrole, azetidine, and imidazolidine ring. These types of compounds often exhibit interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups attached to them .Scientific Research Applications
Pharmacokinetics and Metabolism : Understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body. For example, studies on the metabolism and pharmacokinetics of novel therapeutic agents (Blech et al., 2008) could provide insights into how modifications to the chemical structure, like those in the compound , may affect its biological activity and potential therapeutic applications (Blech et al., 2008).
Toxicology and Safety Evaluation : Research into the toxicity and safety profile of structurally related compounds is crucial for assessing their potential as therapeutic agents or in other applications. Studies on the toxic effects and safety of compounds with similar frameworks can guide the development and safety evaluation of new chemical entities.
Chemical Modifications and Drug Design : The structural modification of chemical entities to improve their pharmacological properties. Research on the design and synthesis of compounds with specific functional groups could illuminate the process of enhancing the biological activity or reducing the toxicity of similar compounds.
Environmental and Analytical Chemistry : The analysis of similar compounds in environmental samples or biological matrices can inform the development of analytical methods for detecting and quantifying the compound , as well as assessing its environmental impact.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-9-12(24-15(17-9)18-4-2-3-5-18)13(22)19-7-10(8-19)20-11(21)6-16-14(20)23/h2-5,10H,6-8H2,1H3,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMUYDFDBJRMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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